molecular formula C10H16S2 B13791533 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin CAS No. 73188-23-5

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin

Cat. No.: B13791533
CAS No.: 73188-23-5
M. Wt: 200.4 g/mol
InChI Key: QQBNLTZXJHZJJD-UHFFFAOYSA-N
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Description

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin is an organic compound that belongs to the class of dithiin derivatives This compound is characterized by its unique structure, which includes a dithiin ring fused with a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the importance of purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiin ring to a more saturated form, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions, often requiring the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated dithiin derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of redox states and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-pyran
  • 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-thiopyran

Uniqueness

Compared to similar compounds, 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin stands out due to its dithiin ring structure, which imparts unique chemical properties

Properties

CAS No.

73188-23-5

Molecular Formula

C10H16S2

Molecular Weight

200.4 g/mol

IUPAC Name

4-(4-methylpent-3-enyl)-3,6-dihydrodithiine

InChI

InChI=1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3

InChI Key

QQBNLTZXJHZJJD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCSSC1)C

Origin of Product

United States

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